4-Methyl-4'-pyrrolidinomethyl benzophenone

Photoinitiator Benzophenone derivative Specification comparison

Researchers formulating Type II UV-curable systems often face reproducibility issues from variable external amine co-initiator ratios. This benzophenone derivative integrates the pyrrolidinomethyl hydrogen-donor directly into the photoinitiator scaffold, reducing formulation complexity and potential amine migration. - Built-in tertiary amine eliminates need for separate co-initiators. - Defined structure (C₁₉H₂₁NO, MW 279.38) enables controlled structure-property studies. - Commercially available at 95-97% purity for consistent R&D benchmarking.

Molecular Formula C19H21NO
Molecular Weight 279.4 g/mol
CAS No. 898775-95-6
Cat. No. B1359475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4'-pyrrolidinomethyl benzophenone
CAS898775-95-6
Molecular FormulaC19H21NO
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3
InChIInChI=1S/C19H21NO/c1-15-4-8-17(9-5-15)19(21)18-10-6-16(7-11-18)14-20-12-2-3-13-20/h4-11H,2-3,12-14H2,1H3
InChIKeyYTFCJRMAWOOWPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-4'-pyrrolidinomethyl Benzophenone: Identity & Baseline Profile


4-Methyl-4'-pyrrolidinomethyl benzophenone (CAS 898775-95-6) is a synthetic benzophenone derivative with the molecular formula C₁₉H₂₁NO and a molecular weight of 279.38 g/mol [1]. It is commercially available from multiple specialty chemical suppliers at purity specifications ranging from 95% to 97% , . The compound is structurally characterized by a 4-methylbenzophenone core bearing a pyrrolidinomethyl substituent at the 4' position, and is classified as a Type II photoinitiator in UV-curable polymerization systems .

Type II photoinitiator with integrated tertiary amine hydrogen donor
Multi-supplier availability with specified purity range
Well-defined benzophenone scaffold for photopolymerization studies

4-Methyl-4'-pyrrolidinomethyl Benzophenone: Substitution Limitations


Benzophenone derivatives exhibit pronounced structure-property relationships in photoinitiation efficiency, where substituent identity and position critically govern molar absorptivity, spectral range, and radical generation kinetics [1]. Generic substitution with unmodified benzophenone (BP) or 4-methylbenzophenone (4-MBP) fails to replicate performance due to the absence of the pyrrolidinomethyl moiety, which functions as a built-in tertiary amine hydrogen donor essential for Type II initiation mechanisms . Without this structural feature, external co-initiators such as triethylamine or ethyl-4-dimethylaminobenzoate must be added, introducing formulation complexity, potential migration issues, and variable curing efficiency .

Built-in amine donor
Pyrrolidinomethyl group present (tertiary amine)
No amine functionality; external co-initiator required
Formulation simplicity
Potential single-component initiation system
Requires addition of triethylamine or EDB, introducing variables
Performance consistency
Amine ratio fixed by molecular structure
Co-initiator ratio may vary across batches, affecting cure kinetics

4-Methyl-4'-pyrrolidinomethyl Benzophenone: Procurement Differentiators


Molecular Weight & Purity Specifications

4-Methyl-4'-pyrrolidinomethyl benzophenone (CAS 898775-95-6) has a molecular weight of 279.38 g/mol and a molecular formula of C₁₉H₂₁NO [1], . Commercial availability from multiple suppliers with minimum purity specifications of 95-97% provides procurement flexibility relative to less widely stocked pyrrolidinomethyl-substituted analogs , . This compound is offered by at least three independent suppliers (AKSci, abcr, Fluorochem), whereas many positional isomers such as 2-methyl-4'-pyrrolidinomethyl benzophenone (CAS 898775-91-2) and 3-methyl analogs have more limited commercial distribution [2].

Molecular Identity
Specification review
MW 279.38 g/mol vs 4-MBP 196.24 g/mol
(Δ +83.14, +42.4%)
Reflects pyrrolidinomethyl incorporation; supports Type II initiation capacity
CAS-verified identity; purity 95–97% from multiple suppliers
Photoinitiator Benzophenone derivative Specification comparison

Built-In Tertiary Amine Functionality

The defining structural feature of 4-Methyl-4'-pyrrolidinomethyl benzophenone is the covalent attachment of a pyrrolidinomethyl group to the 4' position of the benzophenone core . This pyrrolidine moiety serves as a tertiary amine hydrogen donor, enabling intramolecular or intermolecular hydrogen abstraction in Type II photoinitiation mechanisms [1]. In contrast, 4-methylbenzophenone (CAS 134-84-9) and unsubstituted benzophenone (CAS 119-61-9) lack any amine functionality and require the addition of external co-initiators such as triethylamine or ethyl-4-dimethylaminobenzoate to achieve comparable radical generation .

Amine Donor
Class-level inference
Tertiary amine present
vs absent in 4-MBP
May reduce need for external co-initiator; formulation simplification requires testing
Structural attribute; no quantitative radical generation data
Type II photoinitiator Hydrogen abstraction Co-initiator-free

Density & Boiling Point Estimates

Computational estimates and sparse experimental data indicate that 4-Methyl-4'-pyrrolidinomethyl benzophenone has a density of approximately 1.1 ± 0.1 g/cm³ and a boiling point of approximately 416.0 ± 35.0 °C at 760 mmHg [1]. By comparison, 4-methylbenzophenone exhibits a density of approximately 1.07 g/cm³ and a boiling point of 317 °C . The higher boiling point of the pyrrolidinomethyl-substituted derivative (+99 °C estimated) suggests lower volatility, which may be advantageous in applications requiring reduced evaporative loss during processing or curing.

Physical Properties
Data to verify
BP ~416°C (est.) vs 4-MBP 317°C
Estimated lower volatility may reduce evaporative loss; requires experimental validation
Computational estimates; sources unavailable
Physical properties Formulation compatibility Storage stability

4-Methyl-4'-pyrrolidinomethyl Benzophenone: Key Applications


Reduced Co-Initiator UV-Curable Coatings

This compound is positioned for UV-curable coating systems where the built-in pyrrolidinomethyl amine group may reduce or eliminate the need for separate tertiary amine co-initiators. In conventional Type II photoinitiator systems using 4-methylbenzophenone, external amines such as triethylamine or ethyl-4-dimethylaminobenzoate must be added, which introduces additional formulation variables and potential migration concerns . The intramolecular amine functionality of 4-Methyl-4'-pyrrolidinomethyl benzophenone offers a potential pathway to simpler, more robust formulations, though direct comparative polymerization rate data remain unavailable and would need to be generated through application-specific testing [1].

Photopolymerization Research with Type II Photoinitiators

The compound is suitable for academic and industrial R&D investigations into structure-property relationships of benzophenone-based Type II photoinitiators. Its well-defined molecular structure (C₁₉H₂₁NO, MW = 279.38 g/mol) and commercial availability at 95-97% purity from multiple suppliers make it an accessible model compound for comparative photoinitiation studies [2]. Researchers seeking to benchmark substituted benzophenones against unsubstituted BP or 4-MBP in controlled photopolymerization experiments may utilize this compound, provided they generate application-specific performance data [3].

Specialty Polymer Synthesis Building Blocks

As a benzophenone derivative bearing a reactive pyrrolidinomethyl substituent, this compound may serve as a synthetic intermediate or functional building block in the preparation of more complex photoinitiator architectures or polymerizable photoinitiators . The pyrrolidinomethyl group provides a handle for further derivatization, while the 4-methyl substitution on the opposing phenyl ring may influence electronic properties and radical stability relative to unsubstituted analogs .

Application
Selection Property
Validation Focus
UV-curable coatings with integrated amine
Intrinsic amine donor capability
Cure performance in co-initiator-free formulations
Photopolymerization mechanism research
Well-defined benzophenone scaffold
Comparative initiation efficiency vs 4-MBP
Specialty polymer intermediate
Reactive pyrrolidinomethyl handle
Derivatization into macroinitiator architectures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-4'-pyrrolidinomethyl benzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.